molecular formula C19H15Br2NO4 B12897885 {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-57-3

{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid

Cat. No.: B12897885
CAS No.: 918946-57-3
M. Wt: 481.1 g/mol
InChI Key: RTJXPZCPFMPIJW-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common synthetic route involves the following steps:

    Etherification: The quinoline moiety is introduced via an etherification reaction, where 2-ethylquinoline is reacted with the brominated phenol derivative in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the etherified product with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline moiety play a crucial role in its binding affinity and activity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid
  • 2-(3,5-Dibromo-4-((2-ethylquinolin-5-yl)oxy)phenoxy)acetic acid
  • 2-(3,5-Dibromo-4-((2-ethylquinolin-7-yl)oxy)phenoxy)acetic acid

Uniqueness

2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918946-57-3

Molecular Formula

C19H15Br2NO4

Molecular Weight

481.1 g/mol

IUPAC Name

2-[3,5-dibromo-4-(2-ethylquinolin-6-yl)oxyphenoxy]acetic acid

InChI

InChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24)

InChI Key

RTJXPZCPFMPIJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br

Origin of Product

United States

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